

An In-depth Technical Guide to the Physical and Chemical Properties of Hexabromotriphylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3,6,7,10,11-Hexabromotriphylene
Cat. No.:	B1337539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hexabromotriphylene. The information is curated for researchers and professionals in the fields of materials science and drug development, with a focus on data presentation, experimental methodologies, and logical workflows.

Introduction

Hexabromotriphylene is a polybrominated aromatic hydrocarbon based on the triphylene core structure.^[1] The presence of six bromine atoms significantly influences its electronic, physical, and chemical properties, making it a molecule of interest for applications in organic electronics, materials science, and as a precursor for the synthesis of more complex molecular architectures.^{[1][2]} Its high degree of bromination imparts properties such as enhanced stability and potential flame-retardant capabilities.^[1]

Physical Properties

Hexabromotriphylene is typically a solid at room temperature, appearing as a white to light yellow or light red powder or crystal.^{[3][4]} A key characteristic is its high melting point, which is consistently reported to be above 300 °C.^[5] The compound is noted for its low solubility in water and common organic solvents, a factor that can present challenges in its characterization and processing.^{[1][5]}

Table 1: Physical Properties of Hexabromotriphenylene

Property	Value	Source(s)
Molecular Formula	$C_{18}H_6Br_6$	[2][6]
Molecular Weight	701.67 g/mol	[2][6]
Appearance	White to light yellow to light red powder/crystal	[3][4]
Melting Point	> 300 °C	[5]
Solubility	Insoluble in water; low solubility in organic solvents	[1][5]
Computed LogP	9.7212	[6]

Chemical Properties and Reactivity

The chemical behavior of hexabromotriphenylene is dominated by the electron-withdrawing nature of the six bromine atoms and the extended π -system of the triphenylene core. This structure imparts significant stability to the molecule.[1]

Reactivity:

- **Electron Acceptor:** The high degree of bromination makes the aromatic core electron-deficient. This is substantiated by studies on its interaction with electrons, which show it has a positive adiabatic electron affinity, indicating it can accept an electron to form a stable anion.[7][8]
- **Precursor for Synthesis:** Hexabromotriphenylene serves as a versatile building block in organic synthesis. The bromine atoms can be substituted through various cross-coupling reactions to introduce new functional groups and extend the π -conjugation, leading to the formation of novel materials for organic electronics and liquid crystals.[2]
- **Stability:** The polycyclic aromatic structure and the strong carbon-bromine bonds contribute to its high thermal and chemical stability.[1]

Hazards: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), hexabromotriphenylene is classified with the following hazard statements:

- H315: Causes skin irritation.[\[6\]](#)
- H319: Causes serious eye irritation.[\[6\]](#)

Spectroscopic Properties

Due to its low solubility, obtaining high-quality spectroscopic data in solution can be challenging.[\[5\]](#)

Table 2: Spectroscopic Data for Hexabromotriphenylene

Technique	Data	Source(s)
¹ H NMR	$\delta = 8.72$ (s, 6H, Ar-H) in CDCl ₃	[5]
IR (KBr)	$\nu_{\text{max}} = 1585, 1551, 1454, 1365, 1119, 873, 863 \text{ cm}^{-1}$	[5]
¹³ C NMR	Data not readily available in the searched literature.	
Mass Spectrometry	The presence of six bromine atoms is expected to yield a characteristic isotopic pattern due to the nearly 1:1 ratio of ⁷⁹ Br and ⁸¹ Br isotopes.	[9]
UV-Vis Absorption	As a triphenylene derivative, it is expected to have absorption bands in the UV region. The parent triphenylene has an absorption maximum at 274 nm.	[10]
Emission	The parent triphenylene exhibits fluorescence with an emission peak at 354 nm. The properties of the hexabromo derivative may be influenced by the heavy atom effect of bromine.	

Electronic Properties

The electronic properties of hexabromotriphenylene are of significant interest for its potential applications in organic semiconductor devices.

Table 3: Electronic Properties of Hexabromotriphenylene

Property	Value	Source(s)
Adiabatic Electron Affinity (EAa)	1.12 ± 0.1 eV	[7] [8]
HOMO Energy	Data not readily available in the searched literature.	
LUMO Energy	The positive electron affinity indicates a low-lying LUMO energy level.	[7] [8]
HOMO-LUMO Gap	Data not readily available in the searched literature.	

The positive electron affinity suggests that hexabromotriphenylene can function as an n-type material in organic electronic devices.[\[7\]](#)[\[8\]](#)

Thermal Properties

While specific TGA and DSC data for hexabromotriphenylene are not readily available in the searched literature, its high melting point suggests excellent thermal stability. For similar aromatic compounds, thermogravimetric analysis (TGA) would be expected to show a high onset of decomposition, and differential scanning calorimetry (DSC) would confirm the high melting temperature.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Synthesis of Hexabromotriphenylene

A common method for the synthesis of hexabromotriphenylene is the direct bromination of triphenylene.[\[5\]](#)

Materials:

- Triphenylene
- Nitrobenzene

- Iron powder
- Bromine
- Diethyl ether
- Acetone

Procedure:

- Dissolve triphenylene in nitrobenzene in a reaction vessel containing iron powder.
- Slowly add bromine to the solution over a period of 15 minutes.
- Allow the solution to stand at room temperature for 16 hours.
- Heat the reaction mixture to 205 °C for 2 hours.
- Cool the mixture to room temperature.
- Add diethyl ether to precipitate the crude product.
- Filter the mixture to collect the solid.
- Wash the crude white solid sequentially with diethyl ether and acetone.
- Dry the product in vacuo for 12 hours to obtain **2,3,6,7,10,11-hexabromotriphenylene**.^[5]

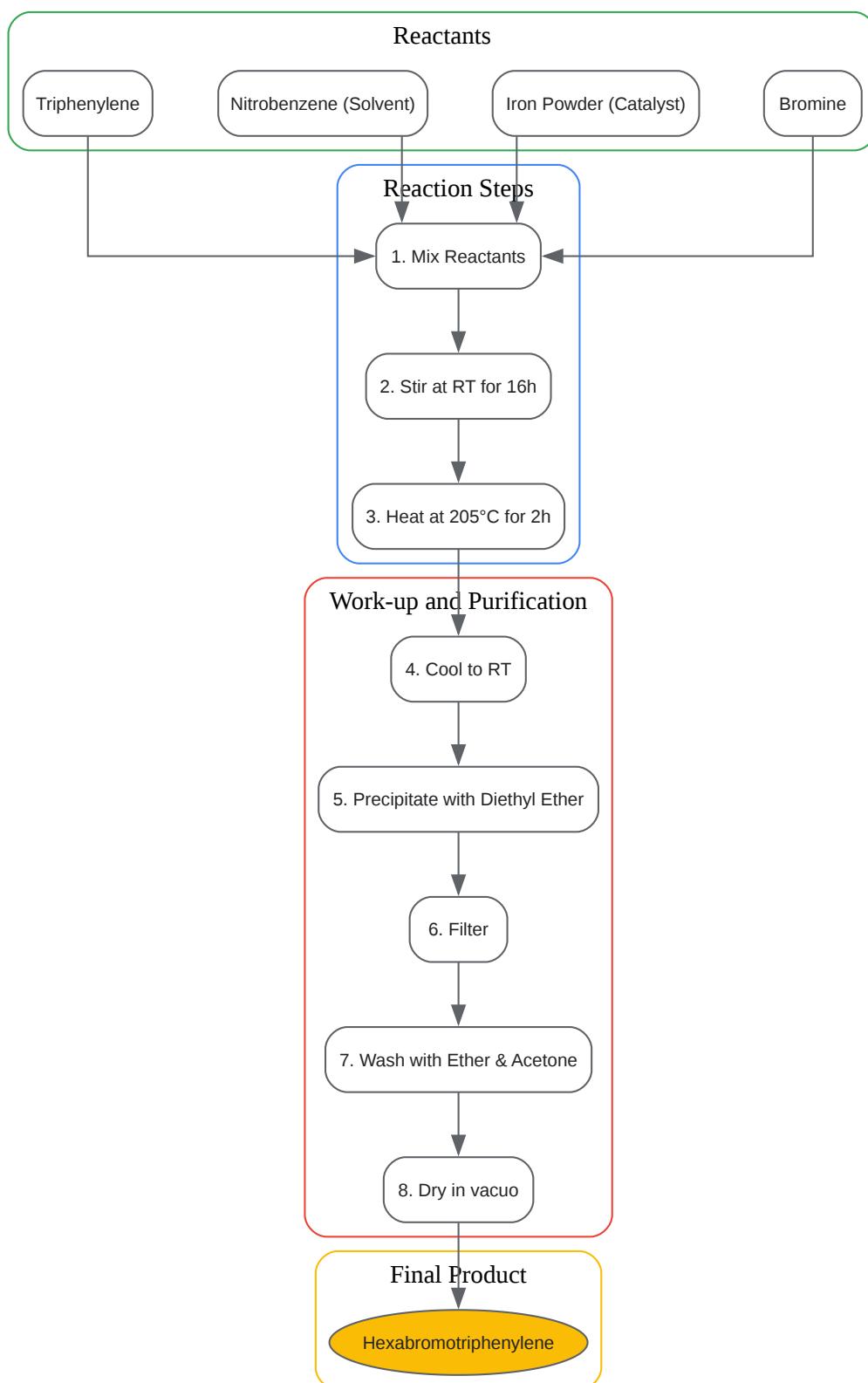
Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

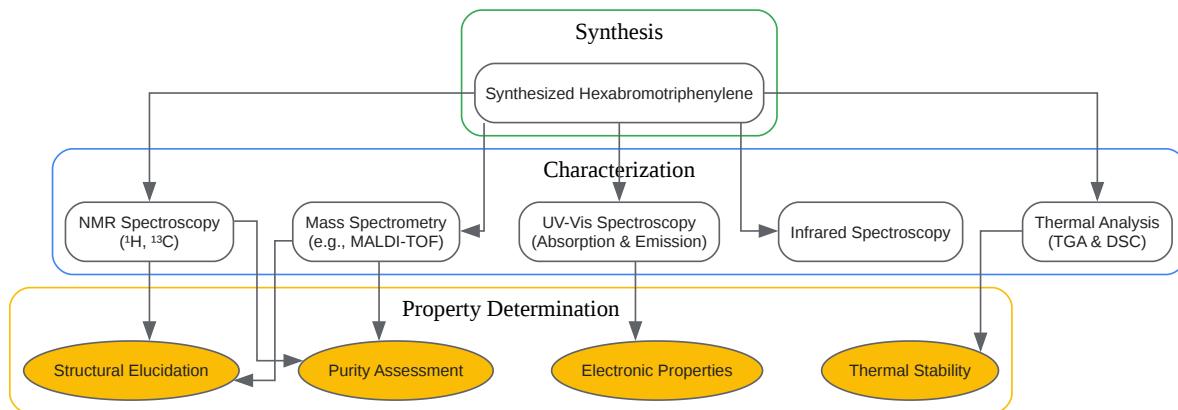
- ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, though solubility may be low).^[13] Record the spectrum on a 300 MHz or higher spectrometer. The aromatic protons are expected in the downfield region.^[14]
- ¹³C NMR: Due to low solubility and potentially long relaxation times for the quaternary carbons, obtaining a ¹³C NMR spectrum may require a high number of scans and a concentrated sample.

Mass Spectrometry (MS):

- A suitable ionization technique for this non-volatile compound would be Matrix-Assisted Laser Desorption/Ionization (MALDI) or another soft ionization method.[15][16] The mass spectrum is expected to show a complex isotopic pattern for the molecular ion due to the six bromine atoms.[9]


UV-Visible (UV-Vis) Spectroscopy:

- Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, THF). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.[17]


Thermal Analysis (TGA/DSC):

- TGA: Place a small amount of the sample in an alumina pan and heat it under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the onset of thermal decomposition.[12]
- DSC: Place a small amount of the sample in an aluminum pan and heat it under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and any other phase transitions.[12]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of hexabromotriphenylene.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of hexabromotriphenylene.

Caption: Conceptual diagram of the electronic properties of hexabromotriphenylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 82632-80-2: 2,3,6,7,10,11-hexabromotriphenylene [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,3,6,7,10,11-Hexabromotriphenylene | 82632-80-2 [sigmaaldrich.com]
- 4. 2,3,6,7,10,11-Hexabromotriphenylene | 82632-80-2 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 6. 2,3,6,7,10,11-Hexabromotriphenylene | C₁₈H₆Br₆ | CID 11083045 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissociative Electron Attachment to 2,3,6,7,10,11-Hexabromotriphenylene - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Theoretical investigation on the functional group modulation of UV-Vis absorption profiles of triphenylamine derivatives - Physical Chemistry Chemical Physics (RSC Publishing)
[pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Hexabromotriphenylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337539#physical-and-chemical-properties-of-hexabromotriphenylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com